molecular formula C11H12O2 B1582117 3-Phenyl-2,4-pentanedione CAS No. 5910-25-8

3-Phenyl-2,4-pentanedione

Cat. No.: B1582117
CAS No.: 5910-25-8
M. Wt: 176.21 g/mol
InChI Key: YIWTXSVNRCWBAC-UHFFFAOYSA-N
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Description

3-Phenyl-2,4-pentanedione, also known as 3-phenylacetylacetone, is an organic compound with the molecular formula C₁₁H₁₂O₂. It is a diketone, meaning it contains two carbonyl groups (C=O) within its structure.

Biochemical Analysis

Biochemical Properties

3-Phenyl-2,4-pentanedione plays a crucial role in biochemical reactions, particularly in the context of keto-enol tautomerism. This compound exists in equilibrium between its keto and enol forms, with the enol form being stabilized by intramolecular hydrogen bonding . The keto-enol tautomerism of this compound is influenced by the solvent environment, with different solvents affecting the equilibrium position .

In biochemical reactions, this compound interacts with various enzymes and proteins. For instance, it can act as a ligand for metal ions, forming complexes that are important in enzymatic catalysis . The compound’s ability to chelate metal ions makes it a valuable tool in studying metalloenzymes and their mechanisms.

Cellular Effects

This compound has notable effects on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal ions can affect the activity of metalloenzymes, leading to changes in metabolic pathways and cellular responses . Additionally, this compound can impact the redox state of cells, influencing oxidative stress and related cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to undergo keto-enol tautomerism. This tautomerism is facilitated by the presence of alpha-hydrogens, which can be transferred between the keto and enol forms . The enol form of this compound is stabilized by intramolecular hydrogen bonding, which enhances its reactivity in biochemical reactions . The compound can also form complexes with metal ions, influencing enzyme activity and catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature but can undergo degradation under certain conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of enzyme activity and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can modulate enzyme activity and metabolic pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dosage control in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its keto-enol tautomerism. The compound can interact with enzymes that catalyze oxidation-reduction reactions, influencing metabolic flux and metabolite levels . Additionally, this compound can be metabolized by enzymes that recognize its carbonyl groups, leading to the formation of different metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its ability to chelate metal ions can influence its localization and accumulation in specific cellular compartments

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its interaction with metal ions can lead to its accumulation in organelles involved in metal ion homeostasis, such as mitochondria and lysosomes . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical functions and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenyl-2,4-pentanedione can be synthesized through various methods. One common approach involves the Claisen condensation reaction between acetophenone and ethyl acetate in the presence of a strong base such as sodium ethoxide. The reaction proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2,4-pentanedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenyl-2,4-pentanedione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-2,4-pentanedione is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other diketones.

Properties

IUPAC Name

3-phenylpentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8(12)11(9(2)13)10-6-4-3-5-7-10/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWTXSVNRCWBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283509
Record name 3-Phenyl-2,4-pentanedione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5910-25-8
Record name 3-Phenyl-2,4-pentanedione
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Record name 3-Phenyl-2,4-pentanedione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenyl-2,4-pentanedione
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Boron trifluoride-acetic acid (36%, 34.8 grams) was added with stirring dropwise to a solution of phenylacetone (4.46 grams), acetic anhydride, and para-toluenesulfonic acid (0.6 grams) in a water bath at room temperature. After stirring over night, a solid precipitate formed which was collected and washed with water and then refluxed in 100 ml water and sodium acetate (9.0 grams) for 2-3 hours. The original reaction mixture was also heated with 200 ml water and sodium acetate (13.5 grams) for the same period. Both mixtures were separately extracted with ether and then washed with saturated sodium bicarbonate solution to remove any acid. The ether portions were dried and then evaporated in vacuo leaving an oil which solidified, yield 1.4 grams, m.p. 40°-52° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most stable tautomeric form of 3-Phenyl-2,4-pentanedione?

A1: Theoretical studies using DFT calculations at the B3LYP/6-31+G(d) level of theory have shown that the keto form of this compound is more stable than its enol form in various solvents (water, methanol, carbon tetrachloride, cyclohexane) and in the gas phase. [] This stability difference is attributed to the electronic energies of the two forms, with the keto form consistently exhibiting lower energy. []

Q2: How does the solvent environment affect the tautomeric equilibrium of this compound?

A2: While the keto form remains more stable in all tested environments, the energy barrier for the tautomeric equilibrium (keto to enol) is slightly influenced by the solvent. The barrier is highest in water (31.26 kcal/mol) and decreases with solvent polarity, reaching its lowest point in the gas phase (30.61 kcal/mol). [] This suggests that polar solvents stabilize the keto form to a greater extent.

Q3: How does the presence of a phenyl group in this compound affect its acidity compared to 2,4-pentanedione?

A3: The phenyl group in this compound exerts a field effect that influences its acidity. Studies have shown that this compound (pKa 11.50) is less acidic than 2,4-pentanedione (pKa 10.93). [] This difference suggests that the electron-donating nature of the phenyl group slightly reduces the acidity of the β-diketone system.

Q4: Can this compound form complexes with metal ions, and how does this affect its properties?

A4: Yes, this compound can act as a bidentate ligand, forming stable chelates with various metal ions. [, , ] For instance, it forms complexes with Terbium (Tb3+), enhancing the solubility of these complexes in aqueous media when included within α-cyclodextrin. [] This complexation also leads to shifts in the photophysical properties of the Tb3+ chelates, as observed in their excitation spectra. []

Q5: Are there any known catalytic applications of this compound?

A5: While not a catalyst itself, this compound is often encountered as a byproduct in reactions catalyzed by heterogeneous catalysts. For example, in the α-arylation of acetylacetone with iodobenzene using copper ferrite (CuFe2O4) nanoparticles, this compound is formed alongside the desired phenylacetone product. []

Q6: What spectroscopic techniques are useful for characterizing this compound and its derivatives?

A6: Various spectroscopic methods are valuable tools for studying this compound. UV absorption spectra provide insights into the electronic structure and π-electron interactions within the molecule. [] NMR spectroscopy, particularly 1H NMR, helps analyze the structure, confirm inclusion complexes, and determine stoichiometry. [] Mass spectrometry is useful for identifying tautomeric forms and studying fragmentation patterns. []

Q7: Are there any known applications of this compound in organic synthesis?

A7: Yes, this compound serves as a valuable building block in organic synthesis. For instance, it acts as a precursor in the synthesis of heterocyclic compounds like 5-Phenyl-4,6-dimethyl-2-pyrimidinol through cyclization reactions with urea. []

Q8: What computational methods have been employed to study this compound?

A8: Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure, tautomeric equilibrium, and energy barriers in this compound. [] These calculations provide valuable insights into the molecule's behavior in different environments and its interactions with other molecules.

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